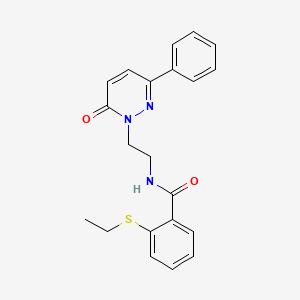

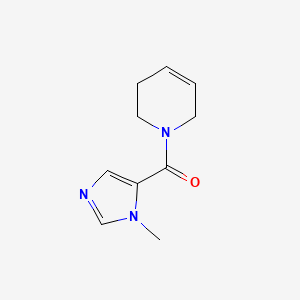

![molecular formula C13H20ClNO2 B2514725 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 17910-42-8](/img/structure/B2514725.png)

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, commonly known as 5-MeO-DALT, is a synthetic designer drug that belongs to the class of tryptamines. This compound was first synthesized in 2004 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DALT has been found to have various potential applications in scientific research due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Neuropharmacology and NMDA Receptor Modulation

The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have investigated its effects on the N-methyl-D-aspartate (NMDA) receptor subunits, particularly GluN2B. These receptors play a crucial role in synaptic plasticity and memory formation . Further studies could explore its therapeutic potential for neurological disorders.

Synthetic Cannabinoid Receptor Agonism

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride (also known as STS-135) exhibits synthetic cannabinoid receptor agonist activity. Researchers have studied its binding affinity and effects on cannabinoid receptors. Understanding its pharmacological profile may contribute to drug development in pain management and other areas.

PET Imaging Agent Development

Researchers aspire to develop positron emission tomography (PET) imaging agents for specific targets. Investigating the compound’s suitability as a PET tracer for GluN2B subunits of NMDA receptors could enhance our understanding of brain function and aid in diagnosing neurological conditions .

Structure-Activity Relationship Studies

Comparing this compound with related analogues (such as 2,3,4,5-tetrahydro-1H-3-benzazepine) allows researchers to establish structure-activity relationships. Such studies guide drug design and optimization, potentially leading to novel therapeutic agents .

properties

IUPAC Name |

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2;/h7-8,11H,3-6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNJCJZINXXWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCCCC2=C1)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

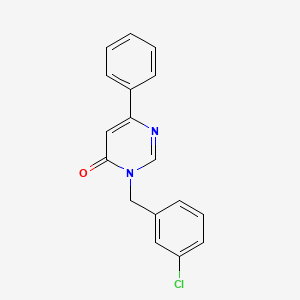

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)